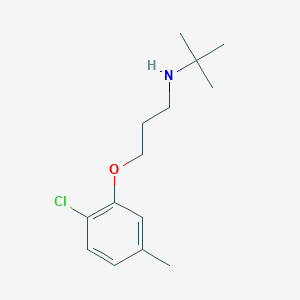
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride, also known as DIOA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DIOA belongs to the family of isoquinoline derivatives and has been found to exhibit a variety of biological activities, including anticonvulsant, antinociceptive, and anti-inflammatory effects.
Mecanismo De Acción
The exact mechanism of action of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride is not fully understood. However, it is believed that 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride exerts its effects by modulating the activity of ion channels in the brain and nervous system. Specifically, 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride has been found to enhance the activity of GABA-A receptors, which are responsible for inhibiting the activity of neurons in the brain. This leads to a reduction in the excitability of neurons, which can help prevent seizures and reduce pain.
Biochemical and Physiological Effects:
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride has been found to exhibit a variety of biochemical and physiological effects. In addition to its effects on ion channels, 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride has also been found to modulate the activity of various enzymes and signaling pathways in the body. For example, 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This can help reduce inflammation and pain in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride in laboratory experiments is its high potency and specificity. 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride has been found to exhibit strong and selective effects on ion channels and enzymes, making it a useful tool for studying these targets. However, one limitation of using 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental animals.
Direcciones Futuras
There are several potential future directions for research on 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride. One area of interest is the development of new analogs of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride with improved potency and selectivity. Another area of research is the investigation of the potential use of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride and its effects on various signaling pathways in the body.
Métodos De Síntesis
The synthesis of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride involves the condensation of 3,4-dihydroisoquinoline with octanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride. The synthesis of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
Aplicaciones Científicas De Investigación
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the main areas of research has been in the treatment of epilepsy, where 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride has been found to exhibit potent anticonvulsant effects. In addition, 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride has also been investigated for its potential use in the treatment of chronic pain, where it has been found to exhibit strong antinociceptive effects. Other areas of research include the treatment of inflammation, anxiety, and depression.
Propiedades
IUPAC Name |
2-(3,3-dimethyl-4H-isoquinolin-1-yl)octanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O.ClH/c1-4-5-6-7-12-16(18(20)22)17-15-11-9-8-10-14(15)13-19(2,3)21-17;/h8-11,16H,4-7,12-13H2,1-3H3,(H2,20,22);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVCAVRWILIGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C1=NC(CC2=CC=CC=C21)(C)C)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4983182.png)
![5a-hydroxy-3,4,4-trimethyl-3a,3b,4,4a,5,5a-hexahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioamide](/img/structure/B4983186.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B4983191.png)
![2-[3-fluoro-4-(hexyloxy)phenyl]-5-heptylpyridine](/img/structure/B4983194.png)
![5-({[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4983202.png)
![ethyl 2-methyl-4-(5-nitro-2-furyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4983204.png)

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4983227.png)
![1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4983232.png)
![ethyl 4-[4-(4-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B4983235.png)

![1-methyl-4-{4-[2-(phenylthio)ethoxy]benzoyl}piperazine](/img/structure/B4983243.png)

